molecular formula C6H8N4OS B14332299 4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one CAS No. 110109-18-7

4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one

Cat. No.: B14332299
CAS No.: 110109-18-7
M. Wt: 184.22 g/mol
InChI Key: OXDWZPHUOLYXTA-UHFFFAOYSA-N
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Description

4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the class of 1,2,4-triazines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1,2,4-triazine with prop-2-en-1-yl sulfide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives .

Mechanism of Action

The mechanism of action of 4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer applications, it may interfere with DNA replication or inhibit key enzymes involved in cell division .

Comparison with Similar Compounds

Uniqueness: 4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .

Properties

CAS No.

110109-18-7

Molecular Formula

C6H8N4OS

Molecular Weight

184.22 g/mol

IUPAC Name

4-amino-3-prop-2-enylsulfanyl-1,2,4-triazin-5-one

InChI

InChI=1S/C6H8N4OS/c1-2-3-12-6-9-8-4-5(11)10(6)7/h2,4H,1,3,7H2

InChI Key

OXDWZPHUOLYXTA-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NN=CC(=O)N1N

Origin of Product

United States

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